molecular formula C15H12N4OS B12423495 Vanin-1-IN-2

Vanin-1-IN-2

Katalognummer: B12423495
Molekulargewicht: 296.3 g/mol
InChI-Schlüssel: XXQGGYNRNJTVTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vanin-1-IN-2 is a chemical compound known for its role as an inhibitor of the enzyme vanin-1. Vanin-1 is a pantetheinase enzyme that hydrolyzes pantetheine into pantothenic acid (vitamin B5) and cysteamine. This enzyme is involved in various physiological processes, including oxidative stress response and inflammation regulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vanin-1-IN-2 typically involves the design and synthesis of pyrimidine amide compounds as lead compounds. The synthetic route includes a nucleophilic addition-elimination reaction of pantetheine-derived Weinreb amide under Barbier conditions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Vanin-1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of functionalized compounds with diverse properties.

Wissenschaftliche Forschungsanwendungen

Vanin-1-IN-2 has several scientific research applications, including:

Wirkmechanismus

Vanin-1-IN-2 exerts its effects by inhibiting the enzyme vanin-1. This inhibition prevents the hydrolysis of pantetheine into pantothenic acid and cysteamine, thereby modulating the redox status and inflammatory response in cells. The molecular targets involved include the active site of vanin-1, where this compound binds and blocks the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Vanin-1-IN-2 include other vanin-1 inhibitors and pantetheinase inhibitors. These compounds share a common mechanism of action but may differ in their chemical structure and potency.

Uniqueness

This compound is unique due to its specific design and synthesis, which allows for effective inhibition of vanin-1. Its ability to modulate oxidative stress and inflammation pathways makes it a valuable tool in scientific research and potential therapeutic applications .

Eigenschaften

Molekularformel

C15H12N4OS

Molekulargewicht

296.3 g/mol

IUPAC-Name

[2-(pyridin-3-ylmethylamino)pyrimidin-5-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C15H12N4OS/c20-14(13-4-2-6-21-13)12-9-18-15(19-10-12)17-8-11-3-1-5-16-7-11/h1-7,9-10H,8H2,(H,17,18,19)

InChI-Schlüssel

XXQGGYNRNJTVTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)CNC2=NC=C(C=N2)C(=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.